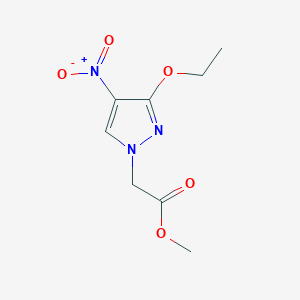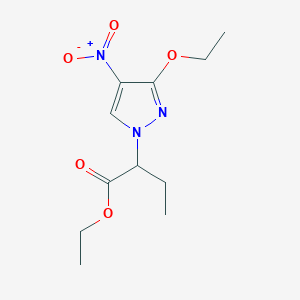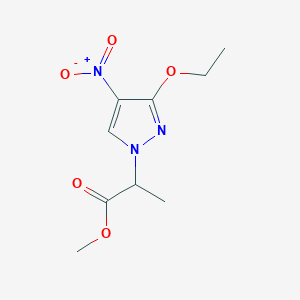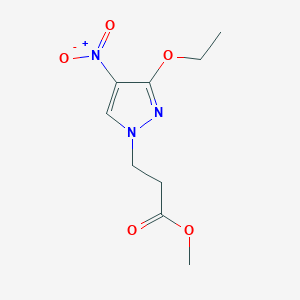
methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate: is a chemical compound with the molecular formula C9H13N3O5. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 4-position of the pyrazole ring. The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate can undergo reduction to form the corresponding amino derivative.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides in the presence of a base such as sodium hydride are commonly used for substitution reactions.
Major Products Formed
Amino Derivative: Formed by the reduction of the nitro group.
Carboxylic Acid: Formed by the hydrolysis of the ester group.
Alkoxy Derivatives: Formed by the substitution of the ethoxy group.
Scientific Research Applications
Methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
- Ethyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate
- Methyl 3-(3-ethoxy-4-amino-1H-pyrazol-1-yl)propanoate
Uniqueness
Methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-(3-ethoxy-4-nitropyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c1-3-17-9-7(12(14)15)6-11(10-9)5-4-8(13)16-2/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNFAUAPTYSEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
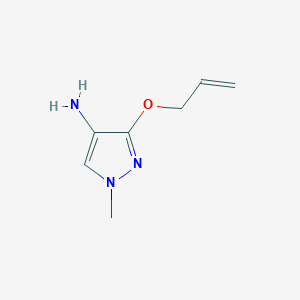
![N3-[2-(3-methoxyphenyl)ethyl]-1-(propan-2-yl)-1H-pyrazole-3,4-diamine](/img/structure/B8021513.png)
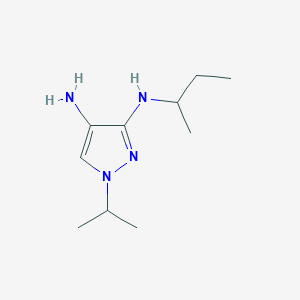
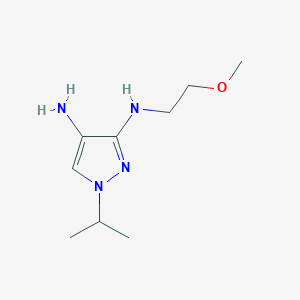
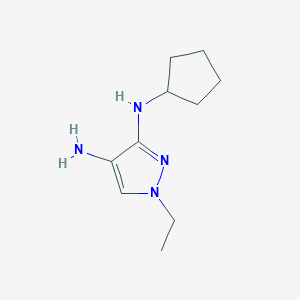
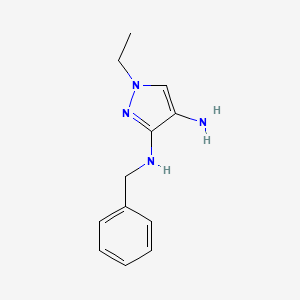

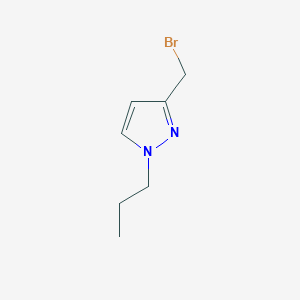
![1-methyl-3-(trifluoromethyl)-5-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B8021566.png)
